Dibenzyl [2-(benzyloxy)ethyl]phosphonate
Description
Foundational Significance of Organophosphonates in Contemporary Chemical Research
Organophosphonates are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural feature distinguishes them from phosphate (B84403) esters and imparts a high degree of chemical and metabolic stability. The C-P bond is resistant to enzymatic cleavage, making organophosphonates valuable as isosteric mimics of natural phosphates in biological systems. frontiersin.org Their ability to chelate metal ions has also led to their use in various industrial applications.
In the realm of medicinal chemistry, phosphonates have been successfully incorporated into a variety of therapeutic agents. Their applications include antiviral drugs, where they can act as mimics of nucleotide phosphates, and treatments for bone disorders. frontiersin.orgrsc.org Furthermore, the versatility of the phosphonate (B1237965) group allows for the synthesis of a diverse array of derivatives with tailored biological activities.
Contextualizing Benzyl-Protected Phosphonates within Advanced Synthetic Strategies
In the multistep synthesis of complex molecules, protecting groups are indispensable tools for masking reactive functional groups. Benzyl (B1604629) groups are widely employed for the protection of alcohols, amines, and, notably, phosphonic acids. Benzyl-protected phosphonates, such as dibenzyl phosphonates, serve as crucial intermediates in a variety of synthetic transformations. jeol.com
The benzyl groups can be readily introduced and are stable to a wide range of reaction conditions. Importantly, they can be removed under relatively mild conditions, typically through catalytic hydrogenolysis, which preserves other sensitive functionalities within the molecule. nih.gov This strategic use of benzyl protection is fundamental in the construction of complex phosphonate-containing targets, including modified oligonucleotides and phosphonopeptides. The synthesis of benzyl phosphonates can be achieved through several methods, including the Michaelis-Arbuzov and Michaelis-Becker reactions, which involve the reaction of a phosphite (B83602) with an alkyl halide. usm.mygoogle.com More contemporary approaches utilize palladium-catalyzed cross-coupling reactions to form the C-P bond under milder conditions. researchgate.net
Specific Academic and Research Trajectories Pertaining to Dibenzyl [2-(benzyloxy)ethyl]phosphonate
While extensive research exists for a broad range of organophosphonates, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. However, based on its structural components, its research trajectory can be inferred to lie at the intersection of several key areas. The presence of the dibenzyl phosphonate moiety suggests its utility as a synthetic intermediate, where the benzyl groups serve as protecting elements for the phosphonic acid.
The [2-(benzyloxy)ethyl] fragment introduces an ether linkage, which can influence the compound's solubility, polarity, and potential for intramolecular interactions. Research involving this compound would likely focus on its synthesis and subsequent deprotection to yield [2-(benzyloxy)ethyl]phosphonic acid. This deprotected molecule could then be investigated for its biological activity, potentially as an enzyme inhibitor or a hapten for immunological studies. The ether oxygen could also serve as a coordination site for metal ions, suggesting potential applications in catalyst design or as a building block for metal-organic frameworks.
Further research could explore the incorporation of this phosphonate into larger, more complex molecules to probe biological processes or to develop new materials with specific properties. The robust nature of the benzyl ether linkage under various conditions allows for selective manipulation of the phosphonate group, making this compound a potentially versatile tool in synthetic organic chemistry.
Detailed Research Findings
Given the limited direct research on this compound, the following data tables are constructed based on established knowledge of its constituent functional groups and analogous structures.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C23H25O4P |
| Molecular Weight | 412.42 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 200 °C at reduced pressure |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate (B1210297), THF). Insoluble in water. |
Interactive Data Table: Predicted NMR Spectral Data
The following table outlines the predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | ~7.35-7.25 | m | - | Ar-H (15H, from three benzyl groups) |
| 1H | ~5.05 | d | JP-H ≈ 8 Hz | P-O-CH 2-Ph (4H) |
| 1H | ~4.50 | s | - | Ph-CH 2-O (2H) |
| 1H | ~3.70 | t | JH-H ≈ 6 Hz | O-CH 2-CH2-P (2H) |
| 1H | ~2.20 | dt | JH-H ≈ 6 Hz, JP-H ≈ 18 Hz | O-CH2-CH 2-P (2H) |
| 13C | ~136.5 | d | JP-C ≈ 6 Hz | ipso-C of P-O-CH2-C 6H5 |
| 13C | ~138.0 | s | - | ipso-C of Ph-CH2-O |
| 13C | ~128.5 | s | - | ortho/meta/para-C of benzyl groups |
| 13C | ~73.0 | s | - | Ph-C H2-O |
| 13C | ~67.5 | d | JP-C ≈ 6 Hz | P-O-C H2-Ph |
| 13C | ~67.0 | d | JP-C ≈ 16 Hz | O-C H2-CH2-P |
| 13C | ~27.0 | d | JP-C ≈ 140 Hz | O-CH2-C H2-P |
| 31P | ~25.0 | s | - | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62514-79-8 |
|---|---|
Molecular Formula |
C23H25O4P |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-bis(phenylmethoxy)phosphorylethoxymethylbenzene |
InChI |
InChI=1S/C23H25O4P/c24-28(26-19-22-12-6-2-7-13-22,27-20-23-14-8-3-9-15-23)17-16-25-18-21-10-4-1-5-11-21/h1-15H,16-20H2 |
InChI Key |
XCSKOIBBHDRNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzyl 2 Benzyloxy Ethyl Phosphonate and Cognate Structural Analogues
Direct Synthetic Pathways to Dibenzyl [2-(benzyloxy)ethyl]phosphonate
Direct synthetic routes to this compound primarily focus on the formation of the phosphonate (B1237965) ester from readily available starting materials. These methods are often favored for their efficiency and atom economy.
Esterification represents a fundamental approach to the synthesis of phosphonate esters. In the context of this compound, this typically involves the reaction of a phosphonic acid with benzyl (B1604629) alcohol.
One common method involves the use of coupling agents to facilitate the esterification process. For instance, the reaction of a phosphonic acid with an excess of an orthoacetate, such as triethyl orthoacetate, can selectively yield the corresponding diethyl ester. nih.govnih.gov While this method is effective for ethyl esters, the principle can be adapted for the synthesis of benzyl esters through the use of appropriate benzylating agents. The reaction temperature can influence the degree of esterification, allowing for the selective formation of mono- or diesters. nih.govresearchgate.net
Another approach is the direct reaction of a phosphonic dichloride with an alcohol. For example, dibenzyl (methoxycarbonyl)phosphonate has been synthesized by reacting (methoxycarbonyl)phosphonic dichloride with benzyl alcohol. rsc.org This method provides a direct route to the dibenzyl phosphonate ester, although it requires the prior synthesis of the corresponding phosphonic dichloride.
The following table summarizes representative conditions for phosphonate esterification:
| Reactants | Reagents | Product | Reference |
| Benzylphosphonic acid | Triethyl orthoacetate | Diethyl benzylphosphonate | nih.gov |
| (Methoxycarbonyl)phosphonic dichloride | Benzyl alcohol | Dibenzyl (methoxycarbonyl)phosphonate | rsc.org |
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org This reaction proceeds via a phosphonium (B103445) intermediate that subsequently rearranges to form the thermodynamically more stable phosphonate.
For the synthesis of dibenzyl phosphonates, this would typically involve the reaction of a benzyl halide with a trialkyl phosphite. frontiersin.org A variation of this method involves the direct conversion of benzylic alcohols to phosphonates using triethyl phosphite in the presence of a Lewis acid like zinc iodide. nih.govresearchgate.net This one-pot procedure avoids the need to first convert the alcohol to a halide. researchgate.net
The reaction can also be catalyzed by palladium complexes, which allows for the cross-coupling of H-phosphonate diesters with benzyl halides. organic-chemistry.org This palladium-catalyzed approach offers an efficient route to benzylphosphonate diesters. organic-chemistry.org
Key features of the Arbuzov reaction in this context are highlighted below:
| Reactants | Reagents/Catalyst | Product | Reference |
| Benzyl halide, Dialkyl phosphite | KI/K2CO3, PEG-400 | Benzyl phosphonate | frontiersin.org |
| Benzylic alcohol, Triethyl phosphite | ZnI2 | Diethyl phosphonate | nih.gov |
| Benzyl halide, H-phosphonate diester | Pd(OAc)2, Xantphos | Benzylphosphonate diester | organic-chemistry.org |
Indirect Synthetic Routes and Precursor-Based Strategies for this compound Analogues
Indirect routes to this compound and its analogues often involve the construction of a precursor molecule that is subsequently converted to the target phosphonate. These strategies offer greater flexibility in the introduction of various functional groups.
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry. organic-chemistry.orgresearchgate.netnih.gov The reaction typically involves an alcohol, a nucleophile (such as a phosphonic acid monoester), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). organic-chemistry.orgresearchgate.net
In the context of phosphonate synthesis, the Mitsunobu reaction can be employed to form the P-O bond by reacting an alcohol with a phosphonic acid derivative. For instance, nucleoside 5'-H-phosphonates have been prepared under Mitsunobu conditions. umich.edu This approach has been investigated for the synthesis of C-phosphonates using methyl- and benzylphosphonate monoesters. umich.edu The reaction of a monomethyl phosphonate with an alcohol in the presence of a dialkylazodicarboxylate and triphenylphosphine (B44618) can yield the corresponding phosphonate diester. google.com
A summary of Mitsunobu reaction conditions for phosphonate synthesis is provided below:
| Alcohol | Nucleophile | Reagents | Product | Reference |
| 3'-O-protected thymidine | Phosphonic acid | DEAD, TPP, pyridine | Nucleoside 5'-H-phosphonate | umich.edu |
| Primary or secondary alcohol | Monomethyl phosphonate | DIAD, TPP, THF | Phosphonate diester | google.com |
Phosphoryl-stabilized carbanions are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions. acs.org One application of these reagents is in ring-opening reactions of cyclic electrophiles. For example, lithiated allylic phosphonates can react with 3-substituted cycloalkenones, leading to the formation of functionalized phosphonate derivatives. researchgate.net
While direct examples leading to dibenzyl phosphonate derivatives through this method are less common, the principle can be extended to the synthesis of complex phosphonates by reacting a suitable phosphoryl-substituted carbanion with an epoxide or other strained ring system containing the desired benzyloxyethyl moiety.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-phosphorus bonds. cas.czresearchgate.net These methods offer a high degree of functional group tolerance and stereocontrol.
One prominent strategy is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl or vinyl halides. acs.org This methodology has been extended to the synthesis of benzylphosphonate diesters through the coupling of benzyl halides with H-phosphonate diesters. organic-chemistry.orgresearchgate.net Various palladium sources and ligands can be employed to optimize the reaction conditions. cas.cz
Another approach involves the coupling of α-diazo phosphonates with benzyl or allyl halides, which provides access to trisubstituted alkenylphosphonates. acs.org Although this method does not directly yield saturated phosphonates, it highlights the versatility of palladium catalysis in C-P bond formation.
The following table illustrates different palladium-catalyzed coupling strategies for phosphonate synthesis:
| Substrate 1 | Substrate 2 | Catalyst System | Product | Reference |
| H-phosphonate diester | Aryl/vinyl halide | Pd(PPh3)4 | Aryl/vinyl phosphonate | organic-chemistry.org |
| H-phosphonate diester | Benzyl halide | Pd(OAc)2, Xantphos | Benzylphosphonate diester | organic-chemistry.org |
| α-Diazo arylmethylphosphonate | Benzyl halide | Pd(OAc)2, P(2-furyl)3 | Alkenylphosphonate | acs.org |
| Aryl imidazolylsulfonate | H-phosphonate diester | Pd catalyst, DPPP | Arylphosphonate | acs.org |
Horner-Emmons Olefination Precursors in Benzyloxyethylphosphonate Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, typically with a high degree of stereoselectivity for the (E)-alkene. wikipedia.orgresearchgate.net The reaction involves the nucleophilic addition of a phosphonate-stabilized carbanion to an aldehyde or ketone, followed by elimination to form the alkene. wikipedia.orgyoutube.com
A critical requirement for a phosphonate to serve as a precursor in the HWE reaction is the presence of an electron-withdrawing group (EWG) at the α-carbon (the carbon adjacent to the phosphorus atom). youtube.comyoutube.com This EWG is necessary to increase the acidity of the α-protons, facilitating the deprotonation by a base to form the reactive carbanion. youtube.com
The compound this compound, in its native form, lacks the requisite α-EWG and therefore cannot directly participate as a Horner-Wadsworth-Emmons reagent. The protons on the C1 carbon of the ethyl chain are not sufficiently acidic for deprotonation under standard HWE conditions.
However, the this compound scaffold can be chemically modified to generate a suitable HWE precursor. A common strategy involves the introduction of a ketone functionality at the β-position relative to the phosphorus atom, creating a β-ketophosphonate. These β-ketophosphonates are versatile intermediates for the HWE reaction. organic-chemistry.org A general and efficient procedure for preparing β-ketophosphonates involves the condensation of esters with phosphonate anions. This reaction can be performed at 0°C in minutes, offering high yields and purities, and is amenable to large-scale synthesis. organic-chemistry.org
Table 1: Synthesis of β-Ketophosphonates from Esters and Phosphonates
| Ester Substrate | Phosphonate Anion Source | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl benzoate | Dimethyl methylphosphonate | LDA | THF, 0°C, 5 min | 95% | organic-chemistry.org |
| Ethyl 4-chlorobutyrate | Dimethyl methylphosphonate | LDA | THF, 0°C, 5 min | 92% | organic-chemistry.org |
| Methyl 2-phenylacetate | Dimethyl methylphosphonate | LDA | THF, 0°C, 5 min | 91% | organic-chemistry.org |
This table illustrates a general method for creating β-ketophosphonates, which are effective Horner-Wadsworth-Emmons precursors. LDA: Lithium diisopropylamide; THF: Tetrahydrofuran.
By adapting this methodology, one could envision oxidizing the alcohol derived from the debenzylation of the benzyloxyethyl group of the title compound to an aldehyde, followed by further transformations to install the required activating group, thus converting the scaffold into a reactive HWE precursor for subsequent olefination reactions.
Advanced Derivatization and Functionalization Strategies for this compound Scaffolds
Selective De-benzylation and Transesterification of Phosphonate Esters
The benzyl groups in this compound serve as protecting groups for the phosphonic acid moiety. Their selective removal is a key step in unmasking the phosphonic acid for further functionalization or for revealing the final active molecule. Various methods have been developed for the debenzylation of phosphonate esters.
A mild and selective procedure involves the use of tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or quinuclidine, in refluxing toluene. This method allows for the selective monodeprotection of various organophosphorus benzyl esters, including phosphonates, in nearly quantitative yields without the need for extensive purification. The reaction proceeds via nucleophilic attack of the amine on the benzylic carbon.
Another effective reagent for debenzylation is bromotrimethylsilane (B50905) (BTMS), which can selectively cleave benzyl ester bonds in the presence of other functional groups.
Transesterification offers a route to exchange the benzyl esters for other alkyl or aryl groups, thereby modifying the properties of the phosphonate. This can be achieved under anhydrous conditions by reacting the diaryl phosphonate with an alcohol in the presence of a catalytic amount of an alkali metal salt of a weak acid, such as a sodium alkoxide. organic-chemistry.org A more recent approach for the selective esterification of phosphonic acids utilizes triethyl orthoacetate as both a reagent and a solvent. The reaction temperature can be controlled to favor the formation of either mono- or di-esters.
Table 2: Methodologies for Selective Debenzylation of Benzyl Phosphonates
| Reagent/Catalyst | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Toluene | Reflux, 2 h | Selective monodebenzylation (quantitative yield) | |
| N-methylmorpholine | N-methylmorpholine | Reflux | Monodebenzylation | |
| Bromotrimethylsilane (BTMS) | Not specified | Not specified | Selective debenzylation to phosphonic acids | nih.gov |
This table summarizes key methods for the selective removal of benzyl protecting groups from phosphonate esters.
Controlled Introduction of Diverse Chemical Functionalities
Introducing diverse chemical functionalities onto the this compound scaffold can be achieved through several strategic approaches. These modifications can alter the molecule's physical, chemical, and biological properties.
One potential site for functionalization is the α-carbon of the ethyl chain. For structurally related β-oxy vinylphosphonates, treatment with a strong base like lithium diisopropylamide (LDA) generates an α-lithio species. This nucleophilic intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. nih.gov This strategy could be adapted to the saturated ethyl chain of the title compound, potentially enabling the controlled introduction of new functional groups.
Another avenue for derivatization is the functionalization of the aromatic benzyl rings. A powerful method for this is the phosphonate-directed ortho C–H borylation. Using iridium or rhodium catalysts, the phosphonate group can direct the borylation of an adjacent aryl ring specifically at the ortho position. The resulting aryl boronic esters are highly versatile intermediates that can be converted into a wide array of functional groups through subsequent cross-coupling reactions. nih.gov This regioselective approach allows for the precise installation of substituents on the benzyl ester groups.
Furthermore, the benzyloxy group on the ethyl side chain provides a handle for modification. Cleavage of the benzyl ether would yield a β-hydroxyphosphonate. researchgate.netnih.govfrontiersin.org The resulting hydroxyl group can then be further functionalized, for example, by oxidation to a ketone (as discussed in 2.2.4) or by esterification or etherification to introduce new moieties.
Stereoselective and Regioselective Synthesis of this compound Analogues
The synthesis of specific stereoisomers or regioisomers of phosphonate analogues is crucial for understanding structure-activity relationships.
Stereoselective Synthesis: The creation of chiral centers with high fidelity is a significant goal in synthetic chemistry. For phosphonate analogues, stereoselectivity can be introduced at various points. For example, the asymmetric synthesis of β-hydroxyphosphonates can serve as a route to chiral analogues of this compound. Chiral dinuclear rare-earth metal complexes have been shown to catalyze the asymmetric hydrophosphonylation of α,β-unsaturated ketones, yielding hydrophosphonylation products with excellent yields and very high enantiomeric excesses (ee). organic-chemistry.org These chiral β-ketophosphonates could then be reduced stereoselectively to the corresponding β-hydroxyphosphonates, which are direct precursors to chiral β-alkoxy phosphonate analogues.
Regioselective Synthesis: Regiocontrol allows for the functionalization of a specific position within a molecule. As mentioned previously, the phosphonate-directed C–H borylation of aryl rings is a highly regioselective method for functionalizing the ortho position of the benzyl groups. nih.gov
For modifications on the aliphatic chain, strategies involving the regioselective α-phosphonylation of unprotected alicyclic amines have been developed. This process involves the in-situ generation of a transient imine from a cyclic amine, which is then captured by a phosphite. For amines that already possess an α-substituent, this method can achieve regioselective α'-phosphonylation, often with high diastereoselectivity. nih.gov While this applies to the synthesis of α-aminophosphonates, the principles of generating a reactive intermediate at a specific location for subsequent phosphonylation could inspire regioselective strategies for the synthesis of other functionalized phosphonate analogues.
Another approach involves the [3+2] cycloaddition of nitrile oxides with vinylphosphonates bearing a leaving group. By placing the leaving group at either the α or β position of the vinylphosphonate, one can control the regioselectivity of the cycloaddition to produce either 3,5- or 3,4-disubstituted isoxazoles, respectively. This demonstrates how precursor design can dictate the regiochemical outcome in the synthesis of complex phosphonate-containing heterocycles.
Reactivity and Transformational Chemistry of Dibenzyl 2 Benzyloxy Ethyl Phosphonate and Its Derivatives
Cleavage and Hydrolysis of Dibenzyl Phosphonate (B1237965) Esters
The benzyl (B1604629) groups of a dibenzyl phosphonate ester are protecting groups that can be removed under various conditions to yield the corresponding phosphonic acid. This deprotection is a critical step in the synthesis of many biologically active phosphonates. The cleavage can proceed through several mechanisms, including acid- or base-catalyzed hydrolysis and hydrogenolysis.
Acid-Catalyzed Hydrolysis: Phosphonate esters are generally susceptible to hydrolysis under acidic conditions. wikipedia.org The reaction typically involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom or the benzylic carbon. The use of strong acids like concentrated hydrochloric or hydrobromic acid can effect dealkylation, but these harsh conditions may not be suitable for molecules with other acid-labile functional groups. google.comtandfonline.com Trifluoroacetic acid (TFA) is another reagent used for the cleavage of phosphonate esters, particularly tert-butyl esters, but it can also cleave benzyl esters. beilstein-journals.org A milder approach involves using trimethylsilyl (B98337) halides, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl chloride (TMSCl). google.comtandfonline.com TMSBr is highly effective and chemoselective for cleaving phosphonate esters, proceeding through a silylated intermediate that is readily hydrolyzed. beilstein-journals.orgresearchgate.net
Base-Catalyzed Hydrolysis: While phosphonate esters can be hydrolyzed under basic conditions, this method is often less straightforward. The hydrolysis of dibenzyl (methoxycarbonyl)phosphonate at pH 7.4 demonstrates that the reaction can proceed rapidly, with a half-life of 60 minutes at 36.4 °C, primarily through P-O bond cleavage to yield the benzyl phosphonate monoester and benzyl alcohol. rsc.orgcapes.gov.br However, competing reactions, including C-P bond cleavage, can complicate the product mixture. rsc.org
Hydrogenolysis: A common and mild method for the debenzylation of phosphonate esters is catalytic hydrogenolysis. beilstein-journals.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is highly selective for the cleavage of the benzyl-oxygen bond and is compatible with a wide range of other functional groups.
Other Cleavage Methods: Selective monodebenzylation of dibenzyl phosphonates can be achieved using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.com Additionally, heating with sodium or barium iodide can cleave a single benzyl-oxygen bond to produce the sodium or barium salt of the corresponding phosphonic acid monoester.
Table 1: Reagents for the Cleavage of Dibenzyl Phosphonate Esters
| Reagent/Condition | Mechanism | Products | Notes |
|---|---|---|---|
| Concentrated HCl or HBr | Acid Hydrolysis | Phosphonic Acid, Benzyl Halide | Harsh conditions, may affect other functional groups. google.comtandfonline.com |
| Trimethylsilyl Bromide (TMSBr) | Silylation/Hydrolysis | Phosphonic Acid, Benzyl Bromide | Mild and chemoselective. beilstein-journals.orgresearchgate.net |
| Sodium Hydroxide (NaOH) | Base Hydrolysis | Phosphonic Acid Salt, Benzyl Alcohol | Can lead to side reactions. rsc.orgcapes.gov.br |
| H₂/Pd-C | Hydrogenolysis | Phosphonic Acid, Toluene | Mild and highly selective. beilstein-journals.org |
| DABCO | Selective Monodeprotection | Phosphonic Acid Monoester | Useful for partial deprotection. tandfonline.com |
| Sodium Iodide (NaI) | Nucleophilic Displacement | Phosphonic Acid Monoester Salt | Mild conditions for monodebenzylation. |
Chemical Transformations Involving the Phosphonate Moiety
The phosphonate group is a versatile functional group that can participate in a variety of chemical transformations, most notably carbon-carbon bond-forming reactions.
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgalfa-chemistry.com The reaction involves the deprotonation of the carbon adjacent to the phosphonate group (the α-carbon) using a strong base to form a phosphonate-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. youtube.comslideshare.net The resulting intermediate undergoes elimination to form an alkene, typically with high E-stereoselectivity. wikipedia.org The reactivity of the phosphonate in the HWE reaction is influenced by substituents on both the phosphonate and the aldehyde. Electron-withdrawing groups on the phosphonate enhance the acidity of the α-proton and increase the reaction rate. semanticscholar.orgarkat-usa.org
Michaelis-Arbuzov and Michaelis-Becker Reactions: These are fundamental reactions for the formation of phosphonate esters. wikipedia.org While not a transformation of the phosphonate moiety itself, they are key to the synthesis of various phosphonate derivatives. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The Michaelis-Becker reaction utilizes a dialkyl phosphite and a base to generate a nucleophile that reacts with an alkyl halide. wikipedia.org
Other Transformations: The phosphorus center of the phosphonate can also undergo reactions. For example, phosphonate esters can be converted to phosphonic acids as discussed in the previous section. The P=O bond can also influence the reactivity of adjacent groups.
Table 2: Key Reactions of the Phosphonate Moiety
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Base, Aldehyde/Ketone | Alkene | Forms C=C bonds, typically E-selective. wikipedia.orgalfa-chemistry.com |
| Hydrolysis/Debenzylation | Acid, Base, or H₂/Pd | Phosphonic Acid | Removes protecting groups. wikipedia.orgbeilstein-journals.org |
Reactivity Profiles of the Benzyloxyethyl Subunit within Dibenzyl Phosphonates
The benzyloxyethyl subunit of Dibenzyl [2-(benzyloxy)ethyl]phosphonate also possesses reactive sites. The benzyl ether is susceptible to cleavage, and the ethyl backbone can potentially undergo transformations, although it is generally less reactive.
Ether Cleavage: The benzyloxy group on the ethyl side chain is an ether linkage that can be cleaved under conditions similar to those used for the debenzylation of the phosphonate esters. Catalytic hydrogenolysis with H₂/Pd-C is a highly effective method for cleaving benzyl ethers to yield the corresponding alcohol. This reaction would occur concurrently with the debenzylation of the phosphonate esters, leading to the formation of a dihydroxyethylphosphonic acid. Acidic conditions can also cleave the benzyl ether, but this may be less selective if other acid-sensitive groups are present.
Reactivity of the Ethyl Group: The ethyl group itself is relatively unreactive. However, the presence of the adjacent phosphonate and ether functionalities could potentially influence its reactivity. For instance, the protons on the carbon adjacent to the ether oxygen (α to the oxygen) could be susceptible to deprotonation under strongly basic conditions, although this is less likely than deprotonation at the carbon α to the phosphonate. The ethyl chain is generally stable to the conditions used for transformations of the phosphonate and benzyl groups.
Applications of Dibenzyl 2 Benzyloxy Ethyl Phosphonate in Complex Organic Synthesis
Utility as Key Synthetic Intermediates and Modular Building Blocks
While phosphonates, in general, are recognized as versatile synthetic intermediates and modular building blocks for constructing bioactive compounds and natural products, researchgate.netrsc.org no literature was found that specifically documents the use of Dibenzyl [2-(benzyloxy)ethyl]phosphonate for these purposes.
Contribution to the Construction of Intricate Molecular Architectures
There are no available research findings that describe the specific contribution of this compound to the construction of intricate molecular architectures.
Mechanistic and Computational Investigations Pertaining to Dibenzyl 2 Benzyloxy Ethyl Phosphonate Chemistry
Elucidation of Reaction Mechanisms via Computational Approaches
Computational approaches, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For Dibenzyl [2-(benzyloxy)ethyl]phosphonate, these methods could be employed to study various transformations, such as hydrolysis, thermal decomposition, or its reactions with nucleophiles and electrophiles.
Hypothetical Reaction Coordinate for Hydrolysis: A computational investigation would likely model the interaction of a water molecule with the phosphorus center of this compound. The initial step would involve the formation of a pentacoordinate intermediate. Subsequent steps would involve proton transfer and the departure of a benzyloxy group. The energy of each stationary point on the potential energy surface would be calculated to map out the most favorable reaction pathway.
Computational Analysis of Transition States and Reaction Intermediates
The characterization of transition states and reaction intermediates is a cornerstone of mechanistic chemistry. Computationally, this is achieved by locating the saddle points (transition states) and local minima (intermediates) on the potential energy surface. For this compound, this analysis would be crucial for understanding its reactivity.
For a given reaction, such as the Arbuzov reaction for its synthesis, computational methods could be used to model the structure of the transition state. This would provide detailed information about bond lengths and angles at the point of maximum energy along the reaction coordinate. For example, in the transition state for the nucleophilic attack of a phosphite (B83602) on an alkyl halide, the P-C bond is partially formed, and the C-X bond is partially broken. The geometry of this transition state would provide insights into the steric and electronic factors that govern the reaction rate.
Vibrational frequency analysis is a key tool in the computational characterization of stationary points. A true minimum on the potential energy surface (corresponding to a stable molecule or intermediate) will have all real (positive) vibrational frequencies. In contrast, a first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
| Property | Value | Significance |
|---|---|---|
| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state. |
| Activation Energy (ΔG‡) | 25 kcal/mol | Indicates the kinetic barrier for the reaction. |
| P-Oleaving Bond Length | 2.1 Å | Elongated bond indicating bond breaking. |
| P-Oincoming Bond Length | 1.9 Å | Partially formed bond with the incoming nucleophile. |
Application of Theoretical Models for the Interpretation of Spectroscopic Properties
Theoretical models are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. For this compound, DFT and time-dependent DFT (TD-DFT) could be used to simulate these spectra, aiding in the structural confirmation and understanding of its electronic properties.
For instance, 1H, 13C, and 31P NMR chemical shifts can be calculated with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when compared to experimental data, can help in the assignment of complex spectra and confirm the proposed molecular structure.
Similarly, the vibrational frequencies and intensities of this compound can be computed to generate a theoretical IR spectrum. This can be used to assign the various vibrational modes, such as the characteristic P=O stretching frequency, as well as the vibrations associated with the benzyl (B1604629) and benzyloxyethyl groups.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| 31P NMR Chemical Shift (ppm) | 22.5 | 23.1 |
| P=O Stretching Frequency (cm-1) | 1255 | 1260 |
| λmax (nm) | 265 | 268 |
In Silico Studies of Structure-Reactivity and Selectivity Relationships
In silico studies allow for the systematic investigation of how modifications to the molecular structure of this compound would affect its reactivity and selectivity in various chemical transformations. By creating a library of virtual analogs with different substituents on the aromatic rings or modifications to the ethyl linker, computational chemists can explore structure-activity relationships (SAR).
For example, one could investigate the effect of electron-donating or electron-withdrawing groups on the benzyl moieties on the rate of a hypothetical reaction. By calculating the activation energies for a series of substituted analogs, a Hammett plot could be constructed to quantify the electronic effects on the reaction mechanism. This would provide valuable predictive power for designing related phosphonates with tailored reactivity.
Furthermore, these computational models could be used to predict the regioselectivity or stereoselectivity of reactions involving this compound. For reactions that can proceed through multiple pathways leading to different products, the calculated energy barriers for each pathway can predict the major product, guiding synthetic efforts.
Prospective Research Directions and Emerging Opportunities in Dibenzyl 2 Benzyloxy Ethyl Phosphonate Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of phosphonates has traditionally relied on methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org However, these methods can suffer from drawbacks such as harsh reaction conditions and the use of volatile organic solvents. frontiersin.orgnih.gov The drive towards green and sustainable chemistry has spurred the development of more environmentally friendly protocols for organophosphorus compound synthesis. researchgate.netsciencedaily.com These modern approaches focus on minimizing waste, reducing energy consumption, and utilizing benign reagents and solvents. sciencedaily.comrsc.org
For a molecule like Dibenzyl [2-(benzyloxy)ethyl]phosphonate, future synthetic explorations could pivot towards these sustainable methodologies. One promising avenue is the use of Polyethylene glycol (PEG) as a recyclable and non-toxic reaction medium, which has been successfully employed for the synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.orgnih.gov This system, often coupled with catalysts like potassium iodide (KI) and potassium carbonate (K₂CO₃), avoids the need for hazardous solvents and reactive alkali metals. frontiersin.orgnih.gov Other green approaches that could be adapted include solvent-free reactions, microwave-assisted synthesis, and the use of solid-supported catalysts, which have shown promise in preparing various phosphonate (B1237965) esters efficiently. tandfonline.commdpi.com
These methods not only align with the principles of green chemistry but also offer potential advantages in terms of yield, selectivity, and operational simplicity. nih.gov The development of a sustainable synthetic route to this compound is a critical first step toward unlocking its full application potential.
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| PEG/KI Catalytic System | Uses Polyethylene glycol (PEG) as a solvent and phase transfer catalyst; KI/K₂CO₃ as catalysts. | Environmentally benign, mild room temperature conditions, high yields, recyclable solvent. | frontiersin.orgnih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often under solvent-free conditions. | Rapid reaction times, improved yields, energy efficiency. | mdpi.com |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often on a solid support like alumina (B75360) or magnesia. | Reduces volatile organic compound (VOC) emissions, simplifies work-up, potential for high yields. | tandfonline.com |
| Mitsunobu Reaction | Condensation of a phosphonic acid with an alcohol using reagents like triphenylphosphine (B44618) (TPP) and a dialkylazodicarboxylate. | Mild reaction conditions, high yields, applicable to a wide range of substrates. | google.comgoogle.com |
Expansion of Applications in Diverse Chemical Synthesis Fields
Phosphonates are renowned for their versatility, finding applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. researchgate.netwikipedia.org The unique structure of this compound, featuring bulky benzyl ester groups and a benzyloxyethyl side chain, could be leveraged in several emerging areas.
In medicinal chemistry , phosphonates are widely recognized as stable bioisosteres of phosphates and are key components in antiviral and anticancer drugs. nih.govfrontiersin.orgfrontiersin.org They function by inhibiting enzymes that process phosphate (B84403) substrates. nih.govfrontiersin.org The dibenzyl ester groups in the target molecule could act as prodrug moieties, improving cell permeability before being cleaved by intracellular enzymes to release the active phosphonic acid. This strategy is crucial for delivering highly polar phosphonates to their biological targets. nih.gov Furthermore, the benzyloxyethyl side chain could be tailored to interact with specific enzyme pockets, offering a route to novel enzyme inhibitors or therapeutic agents. frontiersin.orgresearchgate.net
In materials science , phosphonates are critical building blocks for creating metal-organic frameworks (MOFs). researchgate.netnih.gov These materials possess high thermal and chemical stability, making them suitable for applications in gas storage, catalysis, and ion exchange. researchgate.netmdpi.com The phosphonate group's strong affinity for metal ions allows for the construction of robust and porous structures. nih.govresearchgate.net this compound could serve as a precursor to a functionalized phosphonic acid linker, where the organic side chain could be used to tune the pore environment and properties of the resulting MOF.
As synthesis intermediates , phosphonate esters are vital reagents in reactions like the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. frontiersin.org The specific substitution pattern of this compound could be exploited to create complex molecular architectures.
| Field of Application | Potential Role of the Compound | Key Structural Feature | Reference |
|---|---|---|---|
| Medicinal Chemistry | Prodrug for targeted delivery; enzyme inhibitor. | Dibenzyl esters (prodrug), benzyloxyethyl side chain (target interaction). | nih.govfrontiersin.orgfrontiersin.org |
| Materials Science (MOFs) | Precursor to a functional organic linker for creating stable, porous frameworks. | Phosphonate group for metal coordination; organic side chain for pore tuning. | researchgate.netnih.govmdpi.com |
| Organic Synthesis | Intermediate for constructing complex molecules, e.g., via Horner-Wadsworth-Emmons reaction. | Phosphonate ester functionality. | frontiersin.org |
| Agrochemicals | Potential development as novel herbicides or plant growth regulators. | General organophosphorus structure. | wikipedia.org |
Integration of Advanced Computational Modeling for Predictive Research
In modern chemical research, computational modeling is an indispensable tool for accelerating discovery and minimizing experimental costs. For a relatively unexplored molecule like this compound, in silico methods can provide valuable predictive insights into its properties and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules. acs.orgresearchgate.net DFT calculations can be employed to predict the geometry, stability, and spectroscopic signatures (e.g., NMR, IR) of this compound. researchgate.netvub.be Furthermore, DFT can elucidate reaction mechanisms, helping to optimize synthetic routes and predict the feasibility of novel transformations. acs.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's structure with its biological activity or physical properties. researchgate.net By developing QSAR models for a series of related phosphonates, it would be possible to predict the potential toxicity or therapeutic efficacy of this compound, guiding safer and more efficient drug design. researchgate.netresearchgate.net
Machine Learning (ML) and artificial intelligence are emerging as transformative tools in chemistry. Recurrent Neural Networks (RNNs), for instance, can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. arxiv.orgarxiv.org Such models could be used to design new analogs of this compound with enhanced activity or improved safety profiles, effectively navigating the vast chemical space of organophosphorus compounds. arxiv.org
| Computational Method | Predictive Application | Potential Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism analysis, property prediction. | Optimized geometries, reaction energy profiles, spectroscopic data, electronic properties. | acs.orgresearchgate.net |
| QSAR/QSPR Modeling | Prediction of biological activity and physical properties. | Toxicity profiles (e.g., LD₅₀), drug-likeness scores, reactivity. | researchgate.net |
| Machine Learning (e.g., RNNs) | De novo design of novel phosphonate analogs. | Generation of new molecules with optimized properties for specific applications. | arxiv.orgarxiv.org |
| Molecular Dynamics (MD) Simulations | Study of interactions with biological targets or within materials. | Binding affinities to enzymes, structural dynamics within a MOF. | vub.be |
Q & A
Q. What are the optimal synthetic conditions for preparing dibenzyl [2-(benzyloxy)ethyl]phosphonate?
Methodological Answer: The compound can be synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Key parameters include:
- Reaction Temperature : 130–140°C
- Reaction Time : 2 hours
- Molar Ratio of Reactants : 1:2:2 (triethyl phosphite : benzyl alcohol : pentaerythritol)
- Catalyst : Organic tin compounds (e.g., dibutyltin dilaurate)
Under these conditions, yields of up to 95% are achievable. Post-reaction purification typically involves distillation or column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Primary characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons in benzyl and ethoxy groups (e.g., δ 4.2–4.1 ppm for CH₂OPO₃).
- ³¹P NMR : Confirms phosphonate structure (typical δ 20–25 ppm for dialkyl phosphonates).
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316 for dimethyl derivatives).
- Infrared (IR) Spectroscopy : Detects P=O stretches (~1250 cm⁻¹) and C-O bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be utilized in prodrug design?
Methodological Answer: Dibenzyl phosphonates are ester prodrugs that enhance bioavailability by masking polar phosphonate groups. For example:
- Ester Hydrolysis : Enzymatic cleavage of benzyl groups in vivo releases active phosphonic acids.
- Case Study : Dialkyl/dibenzyl esters of 9-[2-(phosphonomethoxy)ethoxy]adenine (PMEA) improved oral absorption by 10-fold compared to parent compounds .
Q. How do structural modifications of dibenzyl phosphonates impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Benzyloxy Substituents : Electron-withdrawing groups (e.g., nitro, cyano) enhance binding to target enzymes (e.g., Plasmodium GDH inhibitors).
- Alkyl Chain Length : Longer chains increase lipophilicity but may reduce solubility.
- Case Study : 3-Nitrobenzyl-α-hydroxy derivatives showed 4× higher antimalarial activity than unmodified analogs after recrystallization (hexane:ethyl acetate, 1:1) .
Q. What challenges arise in purifying dibenzyl phosphonate derivatives, and how are they addressed?
Methodological Answer: Common purification challenges and solutions:
- Byproduct Removal : Use gradient column chromatography (e.g., hexane → ethyl acetate) to separate phosphonates from unreacted starting materials.
- Recrystallization : For nitrobenzyl derivatives, hexane:ethyl acetate (1:1) yields pure crystals with >98% purity.
- HPLC : Reverse-phase C18 columns resolve stereoisomers in chiral phosphonates .
Q. How is dibenzylphosphoryl chloride employed in phosphorylation reactions?
Methodological Answer: Dibenzylphosphoryl chloride acts as a phosphorylating agent in peptide and nucleotide synthesis:
Q. What are the applications of dibenzyl phosphonates in drug discovery?
Methodological Answer: Key applications include:
- Antiviral Agents : Prodrugs of PMEA derivatives for hepatitis B treatment.
- Antimalarials : Inhibitors of Plasmodium glutamate dehydrogenase (GDH).
- Analgesics : Phosphonate analogs of paracetamol (4× potency via COX-2 inhibition) .
Data Interpretation and Conflict Resolution
Q. How should researchers resolve contradictions in reported synthetic yields?
Methodological Answer: Discrepancies in yields (e.g., 85% vs. 95%) often stem from:
Q. Why do phosphonate derivatives exhibit variable stability in biological assays?
Methodological Answer: Stability depends on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
